molecular formula C15H13F3N2O B2811807 N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide CAS No. 1384821-66-2

N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide

Cat. No.: B2811807
CAS No.: 1384821-66-2
M. Wt: 294.277
InChI Key: SQOCVRDKXAVHAD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide (Fig. 1) is a synthetic enamide derivative characterized by a conjugated but-2-enamide backbone, a 2-(trifluoromethyl)phenyl substituent, and a 1-cyanocyclopropyl group. The trifluoromethyl (CF₃) moiety enhances lipophilicity and metabolic stability, while the cyanocyclopropyl group introduces steric and electronic effects that may influence binding affinity or pharmacokinetics.

![Fig. 1: Structure of this compound]

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,8H,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCVRDKXAVHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and the cyanocyclopropyl moiety, suggest interesting biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N2C_{12}H_{10}F_3N_2. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

Property Value
Molecular Weight270.21 g/mol
Molecular FormulaC12H10F3N2
CAS NumberNot specified
SolubilityRequires further investigation

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is believed to play a crucial role in enhancing the compound’s stability and bioavailability, allowing effective interactions with its targets in various biological systems.

Biological Activity

Research indicates that this compound exhibits significant activity as a cannabinoid receptor ligand, specifically interacting with CB1 and CB2 receptors. The binding affinity (K_i values) for these receptors has been reported to be in the nanomolar range, demonstrating its potential as a therapeutic agent in pain management and other conditions related to cannabinoid signaling .

Case Studies

  • Analgesic Effects : In animal models, this compound has shown promising analgesic effects. Studies demonstrated that it could reduce pain responses in chronic neuropathic pain models, suggesting its utility in treating conditions like diabetic neuropathy .
  • Antihyperalgesic Properties : The compound also exhibited antihyperalgesic effects in various pain models, indicating its potential role in managing heightened pain sensitivity associated with inflammatory conditions .

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and pharmacodynamics of this compound:

  • Bioavailability : The compound's bioavailability is enhanced by its chemical structure, which facilitates better absorption and distribution in biological systems.
  • Toxicology : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs from patent literature and pesticide databases:

Table 1: Structural Comparison with Analogs
Compound Name Core Structure Key Substituents Use/Application
Target Compound But-2-enamide 2-(Trifluoromethyl)phenyl, 1-cyanocyclopropyl Likely agrochemical
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-(Trifluoromethyl)benzamide, 3-isopropoxyphenyl Fungicide
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropanecarboxamide Cyclopropane, tetrahydrofuranone, 3-chlorophenyl Fungicide
Acynonapyr (N-[4-chloro-3-[(1-cyanocyclopropyl)carbamoyl]phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide) Pyrazole-carboxamide Pyrazole, 1-cyanocyclopropyl, pentafluoroethyl, trifluoromethyl Insecticide (patented)
Key Observations:

Backbone Diversity: The target compound’s enamide backbone contrasts with aromatic amides (e.g., flutolanil) or heterocyclic cores (e.g., acynonapyr’s pyrazole). Cyprofuram’s cyclopropane and tetrahydrofuranone moieties introduce rigidity, which could affect conformational flexibility compared to the enamide’s planar structure .

Substituent Effects: Trifluoromethyl Groups: Common in flutolanil, acynonapyr, and the target compound, CF₃ groups improve lipid solubility and resistance to metabolic degradation. Cyano Groups: Present in the target compound and acynonapyr, the cyano group increases polarity and may form hydrogen bonds with biological targets . Cyclopropyl Moieties: Both the target compound and cyprofuram utilize cyclopropyl groups, which can restrict rotational freedom and stabilize specific conformations .

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